2,3-二溴-5-硝基甲苯

描述

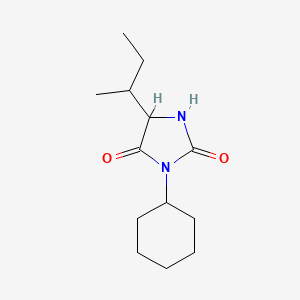

2,3-Dibromo-5-nitrotoluene is a chemical compound that is related to various research studies in the field of organic chemistry. Although the provided papers do not directly discuss 2,3-Dibromo-5-nitrotoluene, they offer insights into similar compounds which can help infer some of its properties and synthesis methods.

Synthesis Analysis

The synthesis of related compounds, such as alkyl 2,3-dibromo-3-nitroacrylates, has been explored. A synthetic approach was developed for these novel derivatives of dihalonitroethenes. The process likely involves halogenation and nitration steps that could be applicable to the synthesis of 2,3-Dibromo-5-nitrotoluene .

Molecular Structure Analysis

The molecular structure of 2-nitrotoluene, a compound structurally similar to 2,3-Dibromo-5-nitrotoluene, has been determined using gas phase electron diffraction and quantum chemical computations. This study provides detailed information on bond lengths and angles, which could be used to predict the structure of 2,3-Dibromo-5-nitrotoluene by considering the effects of additional bromine substituents .

Chemical Reactions Analysis

While the provided papers do not directly address the chemical reactions of 2,3-Dibromo-5-nitrotoluene, they do discuss reactions of similar compounds. For instance, the nitration of 2,5-dimethylthiophene and its dibromo derivative leads to various products, indicating that nitration reactions can be complex and may proceed through multiple pathways. This complexity could also be expected in the reactions involving 2,3-Dibromo-5-nitrotoluene .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-Dibromo-5-nitrotoluene can be inferred from related compounds. For example, the steric strain observed in alkyl 2,3-dibromo-3-nitroacrylates due to the withdrawal of the ester group from the C=C double bond plane suggests that 2,3-Dibromo-5-nitrotoluene may also exhibit steric hindrance, affecting its reactivity and physical properties . The molecular geometry of 2-nitrotoluene provides a basis for understanding the steric interactions between substituents, which are likely to be present in 2,3-Dibromo-5-nitrotoluene as well .

科学研究应用

热分解和安全性

2-硝基甲苯(2-NT)与 2,3-二溴-5-硝基甲苯具有某些化学特性,是一种重要的工业化学品。其热分解一直是安全研究的重点。朱等人(2017 年)使用高级反应系统筛选工具 (ARSST) 研究了 2-NT 的热分解,揭示了关键参数,如“起始”温度和压力,这些参数对于理解此类化合物的爆炸机制至关重要 (Zhu, Papadaki, Han, & Mashuga, 2017)。

化学合成和改性

哈里森等人(1966 年)展示了通过用铜青铜使 3,4-二溴-5-硝基甲苯反应来生产 3,7-二甲基-1,5-二硝基联苯。这一发现突出了二溴硝基甲苯在合成复杂有机化合物中的潜力 (Harrison, Mcomie, Searle, Smith, Jenkins, & Smith, 1966)。

环境和生物降解研究

2-硝基甲苯在结构上与 2,3-二溴-5-硝基甲苯相关,已对其环境影响和生物降解进行了研究。穆拉等人(2013 年)研究了微球菌属菌株 SMN-1 对 2-硝基甲苯的降解,表明了环境中类似化合物解毒的潜在途径 (Mulla, Talwar, Bagewadi, Hoskeri, & Ninnekar, 2013)。

爆炸标记物和探测

对硝基甲苯(包括 2,3-二溴-5-硝基甲苯等化合物)的研究集中在其作为炸药中标记物的用途。Diez-y-Riega 和 Eilers(2012 年)报道了 2-硝基甲苯(硝基高爆炸药的模拟物)的光解离,这有助于探测炸药 (Diez-y-Riega & Eilers, 2012)。

安全和危害

作用机制

Target of Action

These compounds often target enzymes involved in the synthesis of aromatic compounds .

Mode of Action

The mode of action of 2,3-Dibromo-5-nitrotoluene is likely to involve electrophilic aromatic substitution, a common reaction mechanism for aromatic compounds . In this process, an electrophile (a molecule that seeks electrons) reacts with an aromatic system, leading to the substitution of a hydrogen atom on the aromatic ring with the electrophile .

Biochemical Pathways

Related compounds like nitrobenzene and dinitrotoluene are known to affect various metabolic pathways in bacteria, demonstrating how new carbon sources can evolve . The degradation pathways of these compounds provide insights into strategies for overcoming the metabolic block imposed by nitro-substituents on aromatic compounds .

Pharmacokinetics

Similar compounds are known to have high octanol-water partition coefficients (kow), indicating a potential for bioaccumulation .

Result of Action

Related compounds like nitrobenzene have been shown to exert harmful effects mainly on the nervous and endocrine systems, lungs, and liver .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dibromo-5-nitrotoluene. For instance, the physicochemical parameters of similar compounds, such as high log Kow values, result in easy absorption into sediment . Additionally, environmental factors like pH and temperature can influence the properties and accumulation of such compounds in the environment .

属性

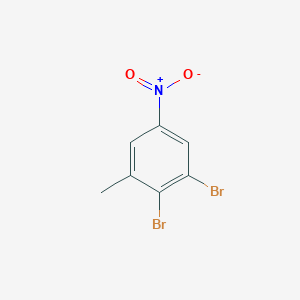

IUPAC Name |

1,2-dibromo-3-methyl-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMOZBCSMJIDTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301292647 | |

| Record name | 1,2-Dibromo-3-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301292647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dibromo-5-nitrotoluene | |

CAS RN |

73557-64-9 | |

| Record name | 1,2-Dibromo-3-methyl-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73557-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromo-3-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301292647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B3038007.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3038009.png)

![2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]quinoline](/img/structure/B3038010.png)

![2,2-Dimethyl-1-thieno[2,3-b]quinolin-2-yl-1-propanone](/img/structure/B3038011.png)

![2-[(1-Benzofuran-2-yl)formamido]acetic acid](/img/structure/B3038020.png)

![Bicyclo[2.2.1]hept-5-ene-2-sulfonyl fluoride](/img/structure/B3038025.png)

![3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B3038026.png)